Methyl, dichloro-
Description
"Methyl, dichloro-" refers to organic compounds containing a methyl group (-CH₃) and two chlorine atoms (-Cl) attached to adjacent or proximal positions on a molecular framework. These compounds are widely studied for their diverse physicochemical properties and biological activities. A prominent example is methyl dichlorophosphite (CH₃OPCl₂), a phosphitylating agent used in organic synthesis . Other derivatives, such as dichloro(methyl)vinylsilane and dichloro(methyl)-n-octylsilane, find applications in industrial polymer production and surfactants .
Key properties of methyl dichloro- compounds include:
- Hydrophobicity: Chlorine atoms increase molecular weight and reduce water solubility compared to methyl or methoxy analogs .
- Reactivity: The dichloro substitution enhances electrophilicity, enabling nucleophilic substitution reactions in synthetic chemistry .
- Biological Activity: Dichloro-methyl groups can modulate enzyme inhibition (e.g., CK2 inhibitors) and cytotoxicity .
Properties
CAS No. |
3474-12-2 |
|---|---|
Molecular Formula |
CHCl2 |
Molecular Weight |
83.92 g/mol |
InChI |
InChI=1S/CHCl2/c2-1-3/h1H |
InChI Key |
ZJULYDCRWUEPTK-UHFFFAOYSA-N |
Canonical SMILES |
[CH](Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility and Hydrophobicity
Methyl dichloro- compounds exhibit lower aqueous solubility compared to methyl or dimethyl analogs due to increased hydrophobicity. For example:
| Compound | Substitution | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Dichloro analog (9) | 2,3-dichloro | 0.45 | |
| Non-substituted (1) | None | 0.40 | |
| Monomethyl (2) | CH₃ | 1.20 | |
| Dimethyl (5) | 2×CH₃ | 2.10 |
Despite higher hydrophobicity, dichloro derivatives like compound 9 showed slightly improved solubility over non-substituted analogs, likely due to conformational changes (e.g., increased dihedral angles) .
Enzyme Inhibition:
- CK2 Inhibitors : The dichloro derivative (compound 15, IC₅₀ = 7 mM) outperformed methyl (31), trifluoromethyl (32), and methoxy (33) analogs, which showed negligible activity .
- PIM1 Kinase: 7,8-Dichloro-1-oxo-β-carboline derivatives (e.g., compound 5) exhibited superior affinity compared to halogen-free or non-methylated analogs (e.g., compound 8) .
Cytotoxicity:
| Compound | Substitution | Cytotoxicity (IC₅₀, µM) | Reference |
|---|---|---|---|
| 2,4-Dichloro (11k) | Cl, CH₃ | 97 | |
| 2,4-Difluoro (11j) | F, CH₃ | 25 | |
| Non-methylated (8g) | Cl | 35 |
Methyl groups in dichloro derivatives (e.g., 11k) reduced cytotoxicity compared to non-methylated dichloro compounds (8g), suggesting a protective role of methyl substituents .
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